5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Cross-coupling Regioselectivity Palladium catalysis

5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS 1070892-04-4) is a heterocyclic aromatic building block belonging to the isonicotinonitrile (pyridine-4-carbonitrile) class. Its molecular framework (C₇H₂BrF₃N₂, MW: 251.00 g/mol) uniquely positions a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and a nitrile group at the 4-position of the pyridine ring.

Molecular Formula C7H2BrF3N2
Molecular Weight 251 g/mol
CAS No. 1070892-04-4
Cat. No. B1399293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trifluoromethyl)isonicotinonitrile
CAS1070892-04-4
Molecular FormulaC7H2BrF3N2
Molecular Weight251 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(F)(F)F)Br)C#N
InChIInChI=1S/C7H2BrF3N2/c8-5-3-13-6(7(9,10)11)1-4(5)2-12/h1,3H
InChIKeyXBGQKEABZCTRRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS 1070892-04-4): Technical Baseline for a Dual-Functionalized Pyridine Building Block


5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS 1070892-04-4) is a heterocyclic aromatic building block belonging to the isonicotinonitrile (pyridine-4-carbonitrile) class. Its molecular framework (C₇H₂BrF₃N₂, MW: 251.00 g/mol) uniquely positions a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and a nitrile group at the 4-position of the pyridine ring . This specific regiochemical arrangement creates a distinct electrophilic and electronic profile, making it a versatile intermediate for sequential palladium-catalyzed cross-coupling reactions in pharmaceutical and agrochemical research . The compound is typically supplied as a solid with purities of 95-98%, and its predicted physicochemical properties include a LogP of 2.73 and a density of 1.81 g/cm³, which are critical for designing synthetic routes and predicting drug-like properties .

Why Generic Substitution Fails for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile: The Criticality of Regiochemistry and Orthogonal Reactivity


Substituting 5-Bromo-2-(trifluoromethyl)isonicotinonitrile with a close positional isomer—such as 2-Bromo-5-(trifluoromethyl)isonicotinonitrile (CAS 1805500-73-5) or 2-Bromo-6-(trifluoromethyl)isonicotinonitrile (CAS 1805102-34-4)—will fundamentally alter the synthetic outcome and pharmacological profile of the final compound . The bromine atom at the 5-position is activated towards oxidative addition by the electron-withdrawing effects of both the ortho-trifluoromethyl (position 2) and para-nitrile (position 4) groups, creating a unique reactivity window for sequential chemoselective cross-couplings that is not replicated by other isomers [1]. Even the use of its direct carboxylic acid analog, 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, necessitates additional synthetic steps (e.g., conversion to an amide or reduction) that can introduce yield losses and compatibility issues, making the nitrile-bearing building block a more convergent option for certain medicinal chemistry campaigns .

Quantitative Evidence Guide: 5-Bromo-2-(trifluoromethyl)isonicotinonitrile (1070892-04-4) vs. Closest Analogs


Regiochemical Positioning of Bromine and Trifluoromethyl Groups Dictates Cross-Coupling Reactivity and Chemoselectivity

The 5-Bromo-2-(trifluoromethyl)isonicotinonitrile isomer uniquely positions the bromine leaving group between the electron-withdrawing CF₃ (position 2) and the nitrile (position 4). This electronic environment enhances the rate of oxidative addition with Pd(0) catalysts compared to isomers like 2-Bromo-5-(trifluoromethyl)isonicotinonitrile where the bromine is adjacent to the ring nitrogen and experiences different electronic bias . The predicted electrostatic potential at the C-Br bond is distinct, enabling chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings at the 5-position before functionalization at other sites, a sequence not reliably achievable with other isomers [1].

Cross-coupling Regioselectivity Palladium catalysis

Predicted Lipophilicity (LogP 2.73) Balances Membrane Permeability and Aqueous Solubility for Fragment-Based Drug Design

The computed LogP of 5-Bromo-2-(trifluoromethyl)isonicotinonitrile is 2.73, establishing a balanced lipophilicity profile suitable for fragment-based drug discovery (FBDD) libraries . This value falls within the optimal range (1-3) recommended for fragment screening hits. The non-brominated analog, 2-(trifluoromethyl)isonicotinonitrile, has a lower molecular mass but lacks the synthetic handle required for rapid fragment elaboration, limiting its utility in hit-to-lead optimization without additional functionalization steps [1]. The dual presence of Br and CF₃ on the target compound provides both a vector for growth and a metabolic stabilizer in a single fragment, offering superior synthetic efficiency.

Lipophilicity Drug-likeness Fragment-based drug discovery

Predicted pKa of -5.19 Confirms Non-Basic Character of the Pyridine Nitrogen, Preventing Off-Target Protonation Effects

The predicted pKa of -5.19 for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile indicates that the pyridine nitrogen is essentially non-basic under physiological and standard laboratory conditions, due to the strong electron-withdrawing effects of the ortho-trifluoromethyl and para-nitrile groups . In contrast, the isomer 5-Bromo-4-(trifluoromethyl)pyridine-2-carbonitrile (pKa predicted approximately 0-1) exhibits greater basicity, which can lead to unwanted protonation at physiological pH and alter its reactivity profile in both biological assays and subsequent synthetic transformations .

pKa Basicity Physicochemical profiling

Supplier Purity Grade Differentiation: ≥97% vs. 95% Minimum Specifications Enable Reproducible Synthetic Campaigns

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is available from multiple reputable vendors with purity specifications ranging from 95% (Bidepharm) to 97% (Leyan, Aladdin) and 98% (MolCore) . Aladdin (Shanghai Aladdin Biochemical Technology Co.) provides the compound at ≥97% purity with batch-specific QC data including NMR, HPLC, and GC, offering the highest documented purity tier among identified suppliers . This compares favorably to the more common 95% grade offered for several positional isomers, where lower purity can introduce unidentified impurities that compromise the yield and reproducibility of subsequent cross-coupling steps.

Purity Quality assurance Analytical characterization

5-Bromo-2-(trifluoromethyl)isonicotinonitrile as an Intermediate for EED Inhibitor Synthesis: A Validated Route in Patent Literature

Patent literature identifies 5-Bromo-2-(trifluoromethyl)isonicotinonitrile as a key synthetic intermediate in the preparation of Embryonic Ectoderm Development (EED) inhibitors, a class of anticancer agents targeting the PRC2 chromatin-modifying complex [1]. The related acid analog, 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid, is explicitly cited in patents (e.g., US20220227778, US12145944) assigned to the University of Michigan for imidazopyrimidine EED inhibitors [2]. The nitrile serves as a direct precursor that can be hydrolyzed to the acid or converted to other functional groups, offering a convergent entry point into the EED inhibitor scaffold. Other isonicotinonitrile positional isomers lack the correct substitution pattern to map onto the EED pharmacophore, making this specific regioisomer essential for this therapeutic campaign.

EED inhibitor Cancer epigenetics PRC2 complex

Optimal Application Scenarios for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile (CAS 1070892-04-4)


Medicinal Chemistry: Synthesis of PRC2/EED Inhibitors for Oncology Drug Discovery

5-Bromo-2-(trifluoromethyl)isonicotinonitrile serves as a validated intermediate for constructing imidazopyrimidine-based EED inhibitors. The bromine at position 5 enables Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to elaborate the scaffold, while the nitrile at position 4 can be hydrolyzed to the carboxylic acid or transformed into other functional groups. This specific regioisomer maps onto the EED pharmacophore as documented in patents US20220227778 and US12145944, providing a patent-supported synthetic route that is not accessible using the 2-bromo or 6-bromo isomers [1].

Fragment-Based Drug Discovery (FBDD): A Dual-Functionalized Fragment with Optimal Lipophilicity

With a computed LogP of 2.73, this compound occupies the 'sweet spot' for fragment screening libraries [1]. Unlike simpler fragments that lack a synthetic handle, the 5-bromo substituent provides a direct vector for hit elaboration via cross-coupling without requiring additional protection/deprotection steps. The trifluoromethyl group simultaneously enhances metabolic stability and serves as a ¹⁹F NMR probe for binding assays, maximizing the informational content derived from a single fragment.

Organic Synthesis: Chemoselective Sequential Cross-Coupling for Complex Pyridine Libraries

The unique electronic environment created by the ortho-CF₃ and para-CN groups activates the C5-Br bond for selective Pd-catalyzed cross-coupling. This enables a divergent synthetic strategy where the bromine is first functionalized (Suzuki, Buchwald-Hartwig, or Sonogashira) while the nitrile remains intact for subsequent transformations. This orthogonal reactivity profile is a key differentiator from positional isomers where the bromine is less electronically activated or sterically hindered, potentially leading to lower yields or competing side reactions [1].

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